

In-depth Technical Guide on the Crystal Structure of Phenyl-Substituted Cyclopropanecarboxylic Acids

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	2-(2-Chlorophenyl)cyclopropanecarboxylic acid
Cat. No.:	B049680

[Get Quote](#)

Disclaimer: Extensive searches for the crystal structure of **2-(2-Chlorophenyl)cyclopropanecarboxylic acid** in publicly available crystallographic databases and scientific literature did not yield a definitive crystal structure. Therefore, this guide presents a detailed analysis of the closely related and well-characterized compound, **trans-2-phenylcyclopropanecarboxylic acid**, as a representative example for researchers, scientists, and drug development professionals. The methodologies and data presentation formats provided herein are directly applicable to the analysis of similar small molecule crystal structures.

Introduction

Cyclopropanecarboxylic acid derivatives are of significant interest in medicinal chemistry due to their unique conformational constraints and metabolic stability. The substituent pattern on the phenyl ring can significantly influence the molecule's pharmacological and pharmacokinetic properties. Understanding the three-dimensional arrangement of these molecules in the solid state through single-crystal X-ray diffraction is crucial for structure-activity relationship (SAR) studies and rational drug design. This guide provides a technical overview of the crystal structure of **trans-2-phenylcyclopropanecarboxylic acid**, including crystallographic data, the experimental protocol for its determination, and a logical workflow for such analyses.

Crystallographic Data Summary

The crystallographic data for trans-2-phenylcyclopropanecarboxylic acid is summarized in the tables below. This data provides a quantitative description of the unit cell, and key intramolecular bond lengths and angles, offering insight into the molecule's geometry.

Table 1: Crystal Data and Structure Refinement

Parameter	Value
Empirical formula	C ₁₀ H ₁₀ O ₂
Formula weight	162.18
Temperature	293(2) K
Wavelength	1.54178 Å
Crystal system	Monoclinic
Space group	P2 ₁ /c
Unit cell dimensions	
a	10.898(2) Å
b	5.865(1) Å
c	13.593(3) Å
α	90°
β	108.58(3)°
γ	90°
Volume	823.5(3) Å ³
Z	4
Calculated density	1.307 Mg/m ³
Absorption coefficient	0.743 mm ⁻¹
F(000)	344
Crystal size	0.40 x 0.20 x 0.10 mm
Theta range for data collection	4.1 to 68.0°
Index ranges	-12 ≤ h ≤ 12, -6 ≤ k ≤ 0, -16 ≤ l ≤ 0
Reflections collected	1588
Independent reflections	1468 [R(int) = 0.021]

Completeness to theta = 68.0°	99.1 %
Refinement method	Full-matrix least-squares on F^2
Data / restraints / parameters	1468 / 0 / 109
Goodness-of-fit on F^2	1.05
Final R indices [$ I > 2\sigma(I)$]	$R_1 = 0.042$, $wR_2 = 0.121$
R indices (all data)	$R_1 = 0.053$, $wR_2 = 0.130$
Largest diff. peak and hole	0.18 and -0.17 e. \AA^{-3}

Table 2: Selected Bond Lengths (Å)

Bond	Length (Å)
C1 - C2	1.512(2)
C1 - C3	1.515(2)
C2 - C3	1.559(2)
C1 - C4	1.481(2)
C4 - O1	1.213(2)
C4 - O2	1.314(2)
C2 - C5	1.493(2)
C5 - C6	1.388(2)
C5 - C10	1.391(2)

Table 3: Selected Bond Angles (°)

Angle	Degrees (°)
C2 - C1 - C3	61.5(1)
C2 - C1 - C4	119.8(1)
C3 - C1 - C4	118.9(1)
C1 - C2 - C3	59.0(1)
C1 - C2 - C5	121.5(1)
C3 - C2 - C5	119.6(1)
O1 - C4 - O2	123.1(1)
O1 - C4 - C1	122.0(1)
O2 - C4 - C1	114.9(1)

Experimental Protocols

The following sections detail the methodologies for the synthesis of trans-2-phenylcyclopropanecarboxylic acid and the subsequent determination of its crystal structure.

Synthesis of trans-2-Phenylcyclopropanecarboxylic Acid

A common method for the synthesis of this compound is via the Simmons-Smith cyclopropanation of a substituted styrene, followed by oxidation. A typical procedure is as follows:

- Preparation of the Cyclopropyl Intermediate: To a solution of ethyl cinnamate in anhydrous dichloromethane, a solution of diethylzinc and diiodomethane is added dropwise at 0 °C under an inert atmosphere. The reaction mixture is stirred at room temperature for several hours.
- Work-up and Purification: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride. The organic layer is separated, washed with brine, dried over

anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product, ethyl 2-phenylcyclopropanecarboxylate, is purified by column chromatography on silica gel.

- **Hydrolysis:** The purified ester is then hydrolyzed to the corresponding carboxylic acid by refluxing with a solution of potassium hydroxide in a mixture of ethanol and water.
- **Isolation and Crystallization:** After cooling, the reaction mixture is acidified with hydrochloric acid. The precipitated solid is collected by filtration, washed with cold water, and dried. The crude trans-2-phenylcyclopropanecarboxylic acid is then recrystallized from a suitable solvent system (e.g., ethanol/water) to yield crystals suitable for X-ray diffraction.

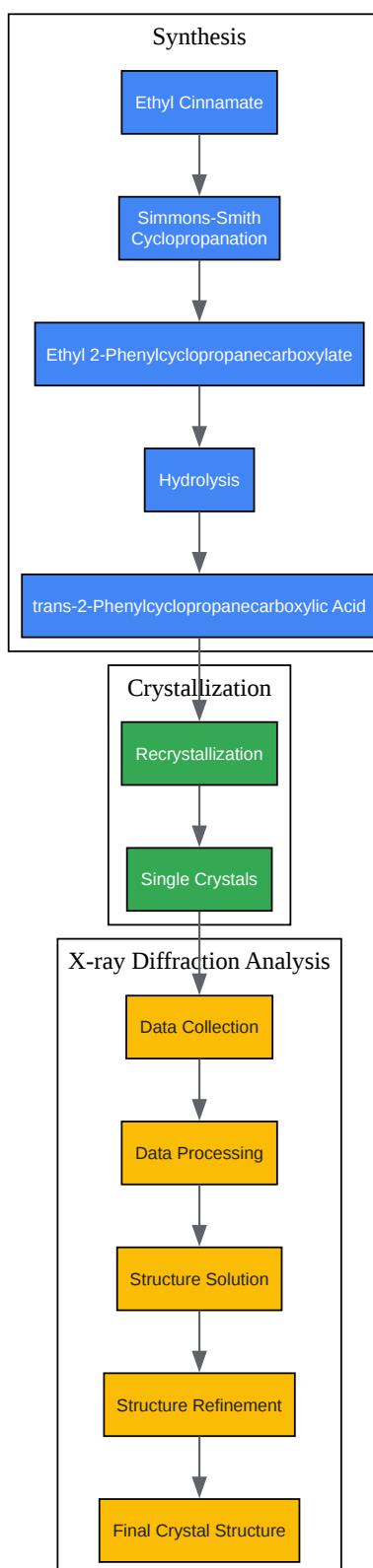
Single-Crystal X-ray Diffraction Analysis

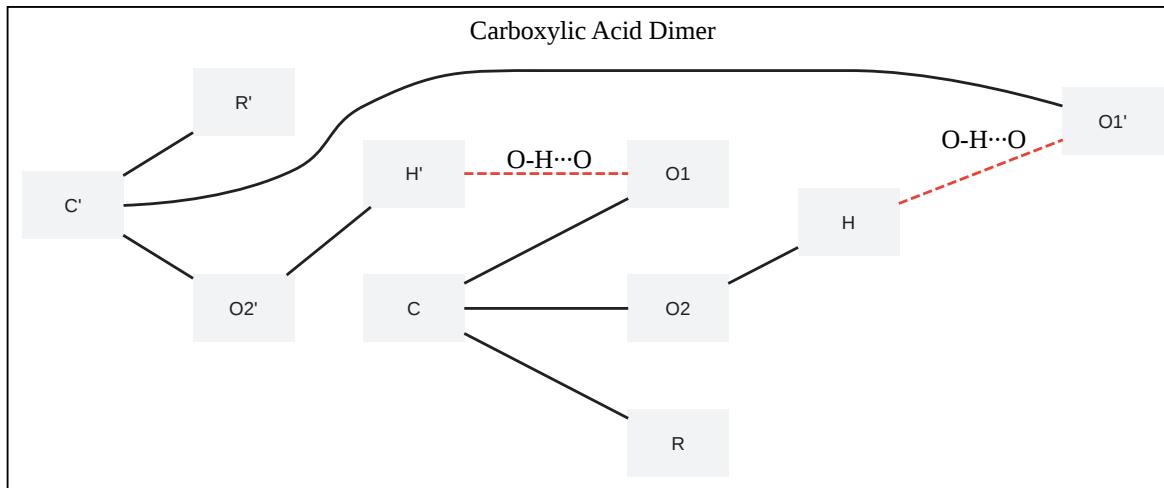
The determination of the crystal structure involves the following steps:

- **Crystal Selection and Mounting:** A suitable single crystal of the compound is selected under a polarizing microscope and mounted on a goniometer head.
- **Data Collection:** X-ray diffraction data is collected at a controlled temperature (e.g., 293 K) using a diffractometer equipped with a suitable X-ray source (e.g., Mo K α or Cu K α radiation). A series of diffraction images are collected as the crystal is rotated.
- **Data Processing:** The collected images are processed to integrate the intensities of the diffraction spots. The data is corrected for various factors, including Lorentz and polarization effects, and an absorption correction is applied.
- **Structure Solution and Refinement:** The crystal structure is solved using direct methods or Patterson methods. The resulting structural model is then refined by full-matrix least-squares on F^2 , which minimizes the difference between the observed and calculated structure factors. All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Visualizations

The following diagrams illustrate the logical workflow of the experimental process and the key intermolecular interactions within the crystal lattice.

[Click to download full resolution via product page](#)**Figure 1.** Experimental workflow for the synthesis and crystal structure determination.



[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [In-depth Technical Guide on the Crystal Structure of Phenyl-Substituted Cyclopropanecarboxylic Acids]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b049680#crystal-structure-of-2-2-chlorophenyl-cyclopropanecarboxylic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com